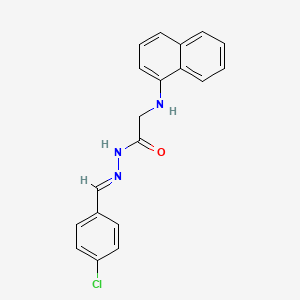![molecular formula C24H27NO B11550149 (4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11550149.png)
(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,8E)-N-(NAPHTHALEN-1-YL)BICYCLO[1010]TRIDECA-4,8-DIENE-13-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z,8E)-N-(NAPHTHALEN-1-YL)BICYCLO[10.1.0]TRIDECA-4,8-DIENE-13-CARBOXAMIDE typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the naphthalene group via a Friedel-Crafts acylation. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the double bonds in the bicyclic structure, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated bicyclic derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(4Z,8E)-N-(NAPHTHALEN-1-YL)BICYCLO[10.1.0]TRIDECA-4,8-DIENE-13-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z,8E)-N-(NAPHTHALEN-1-YL)BICYCLO[10.1.0]TRIDECA-4,8-DIENE-13-CARBOXAMIDE involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the bicyclic structure may interact with various enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Naphthalene derivatives: Compounds such as naphthoquinone and naphthalene diimide share the naphthalene moiety.
Bicyclic compounds: Compounds like bicyclo[2.2.1]heptane and bicyclo[4.2.0]octane have similar bicyclic structures.
Uniqueness: (4Z,8E)-N-(NAPHTHALEN-1-YL)BICYCLO[1010]TRIDECA-4,8-DIENE-13-CARBOXAMIDE is unique due to the combination of its bicyclic core and naphthalene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H27NO |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(4Z,8E)-N-naphthalen-1-ylbicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
InChI |
InChI=1S/C24H27NO/c26-24(25-22-17-11-13-18-12-9-10-14-19(18)22)23-20-15-7-5-3-1-2-4-6-8-16-21(20)23/h3-6,9-14,17,20-21,23H,1-2,7-8,15-16H2,(H,25,26)/b5-3-,6-4+ |
InChI Key |
LDWOCVLKNFPNQW-CIIODKQPSA-N |
Isomeric SMILES |
C\1C/C=C\CCC2C(C2C(=O)NC3=CC=CC4=CC=CC=C43)CC/C=C1 |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)NC3=CC=CC4=CC=CC=C43)CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B11550077.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11550086.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11550091.png)
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11550098.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550104.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B11550106.png)
![2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11550111.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11550114.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11550117.png)


![2-(2,4-Dichlorophenoxy)-N'-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11550132.png)

